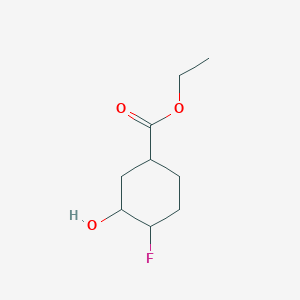
Ethyl (1S,3S,4S)-4-Fluoro-3-hydroxycyclohexanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (1r,3r,4r)-4-fluoro-3-hydroxycyclohexane-1-carboxylate is an organic compound with a unique structure that includes a cyclohexane ring substituted with a fluoro group, a hydroxy group, and an ethyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (1r,3r,4r)-4-fluoro-3-hydroxycyclohexane-1-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone, which undergoes fluorination to introduce the fluoro group at the 4-position.
Hydroxylation: The next step involves the hydroxylation of the 3-position, which can be achieved using reagents such as osmium tetroxide or hydrogen peroxide in the presence of a catalyst.
Esterification: The final step is the esterification of the carboxyl group with ethanol, typically using an acid catalyst like sulfuric acid or a base catalyst like sodium ethoxide.
Industrial Production Methods
Industrial production of ethyl (1r,3r,4r)-4-fluoro-3-hydroxycyclohexane-1-carboxylate may involve similar steps but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (1r,3r,4r)-4-fluoro-3-hydroxycyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The ester group can be reduced to an alcohol using lithium aluminum hydride (LiAlH4).
Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Formation of 4-fluoro-3-oxocyclohexane-1-carboxylate.
Reduction: Formation of ethyl (1r,3r,4r)-4-fluoro-3-hydroxycyclohexane-1-methanol.
Substitution: Formation of various substituted cyclohexane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl (1r,3r,4r)-4-fluoro-3-hydroxycyclohexane-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Its derivatives can be used to study the effects of fluorinated compounds on biological systems.
Industrial Applications: It can be used in the development of new materials with specific properties, such as increased stability or reactivity.
Mecanismo De Acción
The mechanism of action of ethyl (1r,3r,4r)-4-fluoro-3-hydroxycyclohexane-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The fluoro group can enhance binding affinity and selectivity, while the hydroxy and ester groups can participate in hydrogen bonding and other interactions.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl (1r,3r,4r)-3-hydroxy-4-(trifluoromethoxy)cyclohexane-1-carboxylate: Similar structure but with a trifluoromethoxy group instead of a fluoro group.
Ethyl (1r,3r,4r)-3-amino-4-hydroxycyclohexane-1-carboxylate: Similar structure but with an amino group instead of a fluoro group.
Uniqueness
Ethyl (1r,3r,4r)-4-fluoro-3-hydroxycyclohexane-1-carboxylate is unique due to the presence of the fluoro group, which can significantly alter its chemical and biological properties. The fluoro group can enhance metabolic stability, increase lipophilicity, and improve binding affinity to specific targets, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C9H15FO3 |
|---|---|
Peso molecular |
190.21 g/mol |
Nombre IUPAC |
ethyl 4-fluoro-3-hydroxycyclohexane-1-carboxylate |
InChI |
InChI=1S/C9H15FO3/c1-2-13-9(12)6-3-4-7(10)8(11)5-6/h6-8,11H,2-5H2,1H3 |
Clave InChI |
RMNXUUXPCOSIOS-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1CCC(C(C1)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


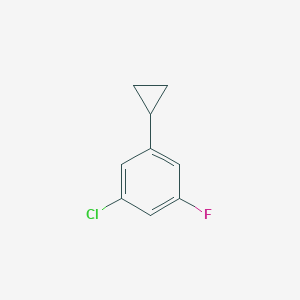
![Diethyl [4-(Boc-amino)phenyl]phosphonate](/img/structure/B13696525.png)
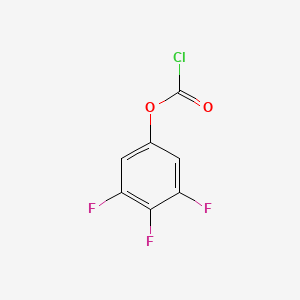
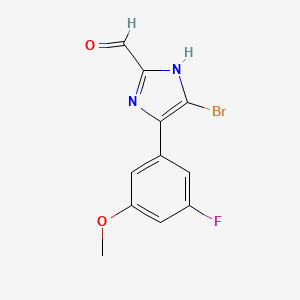
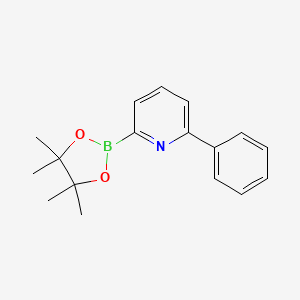
![5-Bromo-4-[2-(trifluoromethoxy)phenyl]imidazole-2-carbaldehyde](/img/structure/B13696538.png)
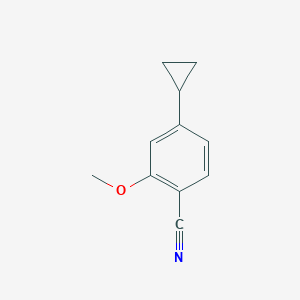

![Naphtho[2,3-d][1,3]dioxole-2-thione](/img/structure/B13696565.png)
![3',5'-Di-tert-butyl-[1,1'-biphenyl]-4-amine](/img/structure/B13696568.png)
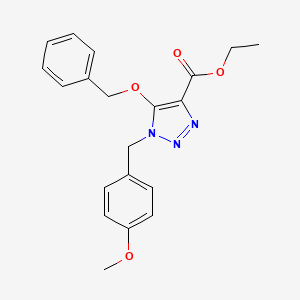

![(E)-3-(Benzo[d][1,3]dioxol-5-yl)-1-(3-bromophenyl)prop-2-en-1-one](/img/structure/B13696576.png)
![4-(2,2-Difluoro-14,18-dimethyl-3-aza-1-azonia-2-boranuidaheptacyclo[15.11.0.03,15.04,13.05,10.019,28.022,27]octacosa-1(28),4(13),5,7,9,14,16,18,22,24,26-undecaen-16-yl)-3,5-dimethylphenol](/img/structure/B13696586.png)
